molecular formula C9H8BrCl B6210903 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene CAS No. 1849357-69-2

1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene

Cat. No.: B6210903
CAS No.: 1849357-69-2
M. Wt: 231.51 g/mol
InChI Key: URFZYHHNTPWMDR-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aryl halides It features a benzene ring substituted with bromine, chlorine, and a prop-2-en-1-yl group

Preparation Methods

The synthesis of 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene can be achieved through several routes. One common method involves the electrophilic substitution of a suitable precursor. For instance, starting with 3-chlorophenyltrimethylgermanium, the compound can be synthesized by electrophilic substitution . Industrial production methods often involve similar electrophilic aromatic substitution reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Bromo-3-chloro-2-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The prop-2-en-1-yl group can undergo oxidation to form corresponding alcohols or acids, and reduction to form alkanes.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common reagents for these reactions include Grignard reagents, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-chloro-2-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine: While specific applications in biology and medicine are less common, compounds with similar structures are often explored for their potential biological activities.

    Industry: It is used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-bromo-3-chloro-2-(prop-2-en-1-yl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic substitution reactions, the compound forms a positively charged benzenonium intermediate . The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

1-Bromo-3-chloro-2-(prop-2-en-1-yl)benzene can be compared with other similar compounds, such as:

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 3-Chlorophenyl bromide

These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can significantly affect their chemical reactivity and applications .

Properties

CAS No.

1849357-69-2

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-bromo-3-chloro-2-prop-2-enylbenzene

InChI

InChI=1S/C9H8BrCl/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6H,1,4H2

InChI Key

URFZYHHNTPWMDR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC=C1Br)Cl

Purity

95

Origin of Product

United States

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